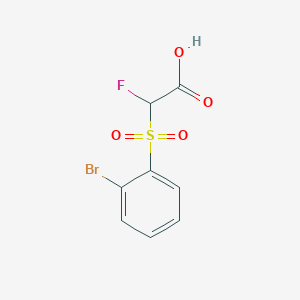

2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

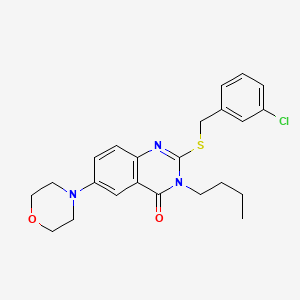

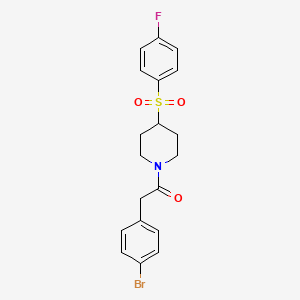

2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid is a chemical compound with the CAS Number: 2460750-56-3 . It is a powder with a molecular weight of 297.1 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrFO4S/c9-5-3-1-2-4-6(5)15(13,14)7(10)8(11)12/h1-4,7H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 297.1 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Transformations

In organic synthesis, 2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid derivatives have been utilized for the preparation of α-fluoro- and α,α-difluoroalkanals. These compounds are produced through nucleophilic substitution of vicinal bromofluoroalkanes and subsequent Pummerer rearrangement, showcasing the reactivity and potential of these fluorinated compounds in synthetic chemistry (Suga & Schlosser, 1990).

Application in Synthesis of Biologically Active Compounds

Derivatives of 2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid have found applications in the synthesis of biologically active compounds. For example, radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers have been employed to synthesize 3,3-difluoro-GABA, expanding the series of isomeric difluoro GABAs and highlighting the role of fluorinated compounds in medicinal chemistry (Kondratov et al., 2015).

Development of Fluorescent Probes

The compound has also contributed to the development of zinc(II) specific fluorophores, such as 2-((E)-2-Phenyl)ethenyl-8-(N-4-methylbenzenesulfonyl)aminoquinol-6-yloxyacetic acid. These fluorophores are essential for studying intracellular zinc(II) levels, offering tools for biological and medical research to understand the role of zinc in cellular processes (Coleman, May, & Lincoln, 2010).

Material Science and Fuel Cell Technology

Furthermore, sulfonated poly(arylene ether sulfone)s incorporating 2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid derivatives have been explored for their potential in fuel cell applications. These materials are characterized by their proton conductivity and water uptake, crucial for the development of efficient proton exchange membranes (Kim, Robertson, & Guiver, 2008).

Antimicrobial Applications

Lastly, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, synthesized from related compounds, have been evaluated for their antimicrobial properties. This research underscores the potential of these compounds in developing new antimicrobial agents (Darwish et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-bromophenyl)sulfonyl-2-fluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO4S/c9-5-3-1-2-4-6(5)15(13,14)7(10)8(11)12/h1-4,7H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDLEYWZLSYIDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)C(C(=O)O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)sulfonyl-2-fluoroacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2958795.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2958800.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2958803.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2958804.png)

![1-[2-(2-Fluorophenoxy)acetyl]-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide](/img/structure/B2958807.png)